molecular formula C9H6ClNO B1440918 5-(3-Chlorophenyl)isoxazole CAS No. 7064-34-8

5-(3-Chlorophenyl)isoxazole

Cat. No. B1440918
CAS RN: 7064-34-8
M. Wt: 179.6 g/mol
InChI Key: CFYQBZOVTJXQDQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO. It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 314.5±17.0 °C at 760 mmHg, and a flash point of 144.0±20.9 °C . It has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.7±3.0 cm3 .

Scientific Research Applications

Biological Activity and Antimicrobial Properties

The compound 5-(3-Chlorophenyl)isoxazole and its derivatives have been a subject of interest due to their biological activities. Studies have synthesized derivatives of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles and screened them for antitubercular and antimicrobial activities. The compounds showed potential in these fields, demonstrating the compound's significance in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Potential in Cancer Treatment

Isoxazole derivatives, including those related to this compound, have been evaluated for their anticancer activities. Specifically, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, with one derivative showing significant activity against colon cancer cells. This study highlights the compound's potential role in cancer treatment and its mechanism of action involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been the focus of several studies. For example, research has detailed the synthesis of 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, investigating its structure through various spectroscopic analyses and theoretical calculations. This study provides insights into the chemical behavior and properties of the compound, indicating its potential applications in various fields, including materials science (Eryılmaz et al., 2016).

Larvicidal Properties

Research has also delved into the larvicidal properties of isoxazole derivatives. A study synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae, finding that some derivatives exhibited significant larvicidal activity. This highlights the compound's potential use in controlling mosquito populations and combating diseases they spread (da Silva-Alves et al., 2013).

Safety and Hazards

The safety and hazards of 5-(3-Chlorophenyl)isoxazole are not explicitly mentioned in the retrieved papers. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

Given the significant biological activities of isoxazole derivatives, future research could focus on developing eco-friendly synthetic strategies and exploring their potential therapeutic utility . In particular, less is known about immunostimulatory compounds of potential therapeutic utility .

properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYQBZOVTJXQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682025
Record name 5-(3-Chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7064-34-8
Record name 5-(3-Chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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